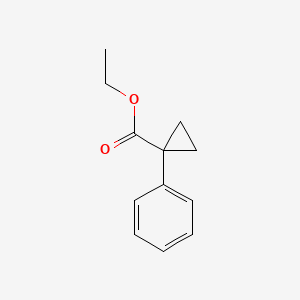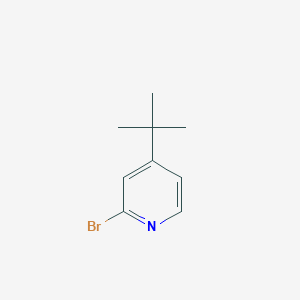
2-Bromo-4-(tert-butyl)pyridine
Übersicht
Beschreibung
2-Bromo-4-(tert-butyl)pyridine is a chemical compound with the molecular formula C9H12BrN . It is also known by other names such as 2-Brom-4-(2-methyl-2-propanyl)pyridin, 2-Bromo-4-(2-methyl-2-propanyl)pyridine, and Pyridine, 2-bromo-4-(1,1-dimethylethyl)- .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(tert-butyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 2nd position and a tert-butyl group at the 4th position . The average mass of the molecule is 214.102 Da .Physical And Chemical Properties Analysis
2-Bromo-4-(tert-butyl)pyridine has a density of 1.3±0.1 g/cm³, a boiling point of 243.6±20.0 °C at 760 mmHg, and a flash point of 101.1±21.8 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its LogP value is 3.22, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSC)
“2-Bromo-4-(tert-butyl)pyridine” is used as a specific additive in the redox electrolyte of dye-sensitized solar cells (DSSC). It plays a crucial role in enhancing the photovoltaic performance by improving the open-circuit voltage and overall power conversion efficiency .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
Similar compounds, such as 4-tert-butylpyridine, have been used as additives in redox electrolytes in dye-sensitized solar cells .
Mode of Action
It’s known that benzylic halides, such as 2-bromo-4-(tert-butyl)pyridine, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Action Environment
2-Bromo-4-(tert-butyl)pyridine is stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric conditions.
Eigenschaften
IUPAC Name |
2-bromo-4-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOACEYFXFYWUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525487 | |
| Record name | 2-Bromo-4-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butyl)pyridine | |
CAS RN |
50488-34-1 | |
| Record name | 2-Bromo-4-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)
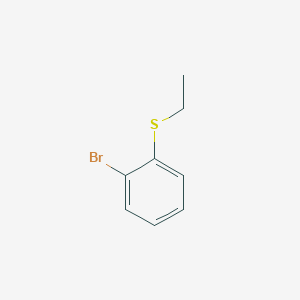
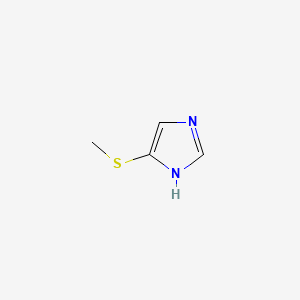

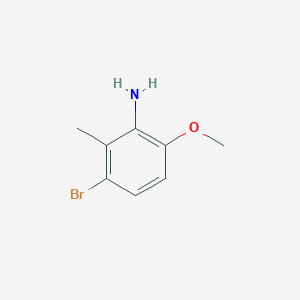


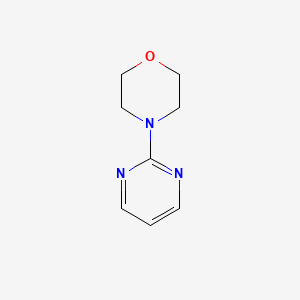

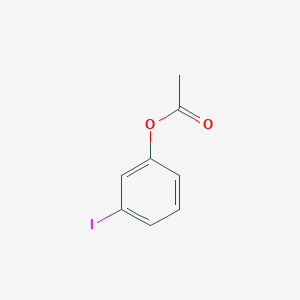
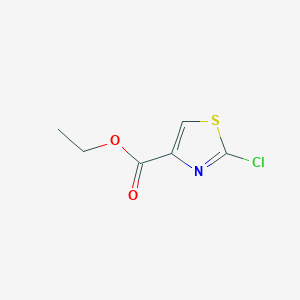
![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)
